molecular formula C17H20N2O3S B2580354 2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 2319635-75-9

2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2580354
CAS No.: 2319635-75-9
M. Wt: 332.42
InChI Key: JGKHYJGAUYNGNS-UHFFFAOYSA-N
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Description

2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a methoxy group, an oxan-4-yl group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a pyridine derivative is reacted with an oxan-4-yl and thiophen-2-yl containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and thiophene-containing molecules, such as:

Uniqueness

What sets 2-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a carboxamide moiety. The oxan and thiophene groups contribute to its unique pharmacological profile.

Molecular Formula: C15H17N3O3S
Molecular Weight: 305.37 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Histone Demethylase Inhibition : The compound has been identified as a potential inhibitor of histone demethylases, which play a crucial role in epigenetic regulation. This inhibition can lead to altered gene expression profiles associated with cancer progression .
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of the thiophene moiety is essential for its antitumor properties .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may possess neuroprotective properties, potentially making them useful in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies examining the biological activity of this compound.

StudyCell Line/ModelIC50 (µM)Mechanism
A431 (skin cancer)5.0Histone demethylase inhibition
HeLa (cervical cancer)7.5Cytotoxicity via apoptosis induction
Neuroblastoma cells10.0Neuroprotection through anti-inflammatory pathways

Case Studies

  • Antitumor Efficacy : In a study involving A431 cells, treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 5 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Potential : In neuroblastoma models, the compound demonstrated protective effects against oxidative stress-induced cell death, suggesting its potential utility in treating neurodegenerative conditions .

Properties

IUPAC Name

2-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-21-17-13(4-2-8-18-17)16(20)19-15(14-5-3-11-23-14)12-6-9-22-10-7-12/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKHYJGAUYNGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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